Ethyl 3-iso-propylbenzoylformate

Description

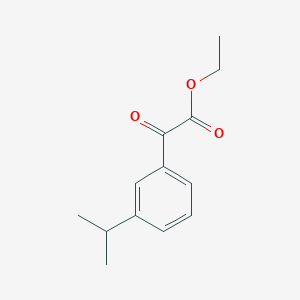

Ethyl 3-iso-propylbenzoylformate is an ester derivative characterized by a benzoylformate backbone substituted with an iso-propyl group at the third position of the aromatic ring and an ethyl ester moiety. It belongs to the class of aromatic esters, which are widely utilized in organic synthesis, pharmaceuticals, and agrochemicals due to their stability and reactivity.

This discontinuation may reflect challenges in synthesis, regulatory constraints, or reduced demand compared to structurally analogous esters.

Properties

IUPAC Name |

ethyl 2-oxo-2-(3-propan-2-ylphenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-4-16-13(15)12(14)11-7-5-6-10(8-11)9(2)3/h5-9H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOCLTFGZXHMJGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC=CC(=C1)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-iso-propylbenzoylformate typically involves the esterification of 3-iso-propylbenzoylformic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

3-iso-propylbenzoylformic acid+ethanolsulfuric acidethyl 3-iso-propylbenzoylformate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and efficient separation techniques, such as distillation or crystallization, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-iso-propylbenzoylformate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol or the carbonyl group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products

Oxidation: 3-iso-propylbenzoylformic acid or 3-iso-propylbenzoyl ketone.

Reduction: Ethyl 3-iso-propylbenzoyl alcohol or 3-iso-propylbenzoyl hydroxyl compound.

Substitution: Various substituted benzoylformates depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-iso-propylbenzoylformate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of fragrances and flavors.

Mechanism of Action

The mechanism of action of ethyl 3-iso-propylbenzoylformate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active form of the compound, which can then interact with its target. The pathways involved may include enzyme inhibition or activation, receptor binding, or modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Ethyl 3-iso-propylbenzoylformate with three structurally or functionally related esters, based on available evidence:

Table 1: Comparative Overview of this compound and Analogous Esters

Key Findings :

Structural and Functional Differences: this compound lacks the electron-withdrawing groups (e.g., nitro, cyano) present in the tricyano-cyclopropane ester, which may reduce its reactivity in electrophilic substitutions compared to the latter .

Synthetic Accessibility: this compound’s discontinuation contrasts with the continued synthesis of methyl enamino esters (e.g., via PPA-mediated methods), suggesting higher complexity or cost in its production .

Research Gaps: No peer-reviewed studies directly comparing the reactivity or applications of this compound with its analogs were identified in the provided evidence. Most data derive from commercial catalogs or synthesis protocols for unrelated compounds.

Limitations and Recommendations

- Data Scarcity : The absence of spectroscopic, thermodynamic, or mechanistic studies in the provided evidence limits a robust comparative analysis.

- Future Directions: Prioritize experimental studies on the compound’s catalytic or synthetic utility, particularly in comparison to nitro- or cyano-substituted esters.

This analysis synthesizes available fragmentary data, underscoring the need for further research to validate hypotheses about this compound’s role in organic chemistry.

Biological Activity

Ethyl 3-iso-propylbenzoylformate is an organic compound that has garnered attention for its potential biological activities. This article will explore its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is an ester derived from the reaction of iso-propylbenzoyl chloride and ethyl formate. Its chemical structure can be represented as follows:

This compound is characterized by the presence of an ethyl group, a benzene ring, and a formate moiety, which contribute to its unique reactivity and biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial activity of this compound against various bacterial strains. The compound has shown promising results in inhibiting the growth of pathogenic bacteria, which is critical in the context of increasing antibiotic resistance.

The mechanism by which this compound exerts its antimicrobial effects involves:

- Inhibition of Cell Wall Synthesis : The compound interferes with the synthesis of peptidoglycan, a vital component of bacterial cell walls.

- Disruption of Membrane Integrity : this compound may disrupt the lipid bilayer of bacterial membranes, leading to cell lysis.

- Inhibition of Enzymatic Activity : It has been suggested that this compound can inhibit key enzymes involved in metabolic pathways essential for bacterial survival.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Study on E. coli Inhibition :

- A study conducted by researchers at a prominent university demonstrated that this compound significantly inhibited the growth of Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating strong antimicrobial potential.

-

Molecular Docking Studies :

- Molecular docking simulations revealed that this compound binds effectively to the active site of dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis in bacteria. The binding affinity was calculated using computational methods, showing a favorable interaction profile that suggests potential as a lead compound for antibiotic development.

-

Comparative Analysis with Other Compounds :

- In comparative studies, this compound was found to be more effective than traditional antibiotics such as penicillin against certain strains of bacteria. This highlights its potential as an alternative or complementary therapeutic agent.

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

| Bacterial Strain | MIC (µg/mL) | Mechanism of Action |

|---|---|---|

| E. coli | 32 | Inhibition of cell wall synthesis |

| Staphylococcus aureus | 64 | Disruption of membrane integrity |

| Pseudomonas aeruginosa | 128 | Inhibition of enzymatic activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.